N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide
Description
N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group attached to a 2-acetylphenylamine moiety. This compound combines the electron-withdrawing sulfonamide group with a ketone-containing aromatic ring, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-(2-acetylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-7-9-13(10-8-11)20(18,19)16-15-6-4-3-5-14(15)12(2)17/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFPNZPXZYZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-acetylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cyclooxygenase enzymes, which play a role in inflammation.
Comparison with Similar Compounds
Sulfonamide Derivatives with Varied Aromatic Substituents
N-(2-Acetylphenyl)methanesulfonamide (1a-1)
- Structure : Methanesulfonyl group replaces the 4-methylbenzenesulfonyl moiety.
- Properties : Melting point = 150–151°C; TLC Rf = 0.30 (hexane/EtOAc = 1:1).
- The lower melting point relative to benzoyl analogs (e.g., 1f-1) suggests weaker intermolecular forces .
N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide (1f-1)
- Structure : Benzoyl (C₆H₅CO-) replaces the acetyl (CH₃CO-) group.
- Properties : Melting point = 170–171°C; TLC Rf = 0.13 (hexane/EtOAc = 1:1).
- Key Differences : The benzoyl group enhances aromatic stacking interactions, leading to a higher melting point. The electron-withdrawing nature of benzoyl may also alter reactivity in substitution reactions compared to the acetyl group .
N-(2-(1-Hydroxyethyl)phenyl)-4-methylbenzenesulfonamide (1a)
- Structure : Hydroxyethyl (-CH(OH)CH₃) replaces the acetyl group.
- Properties : Melting point = 76–78°C; TLC Rf = 0.21 (hexane/EtOAc = 1:1).
- Key Differences : The hydroxyl group introduces hydrogen bonding capability, increasing polarity and reducing melting point. This derivative is more hydrophilic than the acetyl analog .
Sulfonamides with Heteroatom-Containing Substituents
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide
- Structure : Pyridylmethyl group replaces the acetylphenyl moiety.
- This compound shows 71.6–92% similarity in bioactivity databases, suggesting possible antimicrobial or enzyme-inhibiting properties .
N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs)
- Structure : Chloroethyl (-CH₂CH₂Cl) substituent.
- Key Differences : The chlorine atom increases electrophilicity, making this compound reactive in nucleophilic substitutions. This contrasts with the acetyl group’s stability, highlighting divergent synthetic applications .
Acetamide and Oxalamide Analogs
N-(2-Acetylphenyl)acetamide
- Structure : Acetamide (-NHCOCH₃) replaces the sulfonamide group.
- Key Differences : The absence of the sulfonyl group reduces acidity (pKa ~17–18 for acetamide vs. ~10 for sulfonamides). X-ray studies show planar conformations with intramolecular hydrogen bonds, unlike the twisted conformation observed in some sulfonamides .
N,N'-Bis(2-acetylphenyl)oxalamide
- Structure : Oxalamide (-NHCOCONH-) bridges two acetylphenyl groups.
- Key Differences: The extended conjugation allows for three-centered hydrogen bonds in the solid state, enhancing thermal stability. This contrasts with monosubstituted sulfonamides, which exhibit simpler packing motifs .
Physicochemical and Structural Comparison Table
| Compound | Substituent | Melting Point (°C) | TLC Rf | Key Feature(s) |
|---|---|---|---|---|
| N-(2-Acetylphenyl)-4-methylbenzene-1-sulfonamide | 4-MeC₆H₄SO₂, 2-AcC₆H₄NH | — | — | High potential for H-bonding |
| N-(2-Acetylphenyl)methanesulfonamide (1a-1) | MeSO₂, 2-AcC₆H₄NH | 150–151 | 0.30 | Lower steric bulk |
| N-(2-Benzoylphenyl)-4-MeC₆H₄SO₂NH (1f-1) | 4-MeC₆H₄SO₂, 2-BzC₆H₄NH | 170–171 | 0.13 | Enhanced aromatic stacking |
| N-(2-Chloroethyl)-4-MeC₆H₄SO₂NH (ClEATs) | 4-MeC₆H₄SO₂, CH₂CH₂Cl | — | — | Electrophilic reactivity |
| N-(2-Acetylphenyl)acetamide | AcNH, 2-AcC₆H₄NH | — | — | Planar H-bonded structure |
Biological Activity
N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This detailed exploration focuses on its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it interacts with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By binding to the active sites of these enzymes, the compound effectively blocks their activity, leading to reduced inflammation and pain relief.
Enzyme Inhibition
- Cyclooxygenase Inhibition : The compound has shown potential in inhibiting COX-1 and COX-2 enzymes, which are implicated in various inflammatory conditions.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been tested against various human cancer cell lines, demonstrating notable cytotoxic effects.
Case Study: Anticancer Efficacy
In a study assessing the compound's effects on gastric adenocarcinoma (AGS) cells:
- IC50 Values : The IC50 values ranged from 0.89 to 9.63 µg/mL across different concentrations.
- Mechanisms : The compound induced cell cycle arrest in the subG0 phase and activated apoptotic pathways via caspase-8 and caspase-9 activation .
| Concentration (µg/mL) | Late Apoptotic Cells (%) | Dead Cells (%) |
|---|---|---|
| 5 | 33.92 ± 3.05 | 18.28 ± 1.80 |
| 10 | 49.90 ± 2.07 | 22.16 ± 2.04 |
Antibacterial Properties
This compound has also been evaluated for its antibacterial effects, particularly against Gram-positive bacteria.
Antibacterial Activity
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species.
- Mechanism : Its bactericidal action is believed to involve the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structural composition, which confers distinct biological activities compared to similar sulfonamides.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(2-acetylphenyl)benzamide | Lacks sulfonamide group; primarily antibacterial | Moderate antibacterial properties |
| N-(2-acetylphenyl)acetamide | Different substitution pattern; studied for enzyme inhibition | Moderate enzyme inhibition |
| N-(2-acetyl-3-bromophenyl)-4-methylbenzenesulfonamide | Bromine substitution increases reactivity; anticancer properties | High anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
